molecular formula C13H11ClN4O5 B443953 5-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzamide CAS No. 445288-94-8

5-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzamide

Cat. No.: B443953
CAS No.: 445288-94-8
M. Wt: 338.7g/mol
InChI Key: FKVMBFFMTANXLA-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

5-Chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzamide (CAS: 445288-94-8) is a heterocyclic organic compound with the molecular formula C₁₃H₁₁ClN₄O₅ and a molecular weight of 338.70 g/mol . Its IUPAC name reflects its dual structural components:

  • A 2-nitrobenzamide backbone substituted with a chlorine atom at the 5-position.
  • A 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl group attached via an amide linkage.

The compound features a planar aromatic nitrobenzamide moiety connected to a non-aromatic pyrimidinedione ring system. Key functional groups include:

  • Nitro group (-NO₂) at the 2-position of the benzene ring.
  • Chlorine atom (-Cl) at the 5-position of the benzene ring.
  • Dimethyl-substituted pyrimidinedione core with ketone oxygen atoms at positions 2 and 6.

Table 1: Structural Features of Key Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₃H₁₁ClN₄O₅ 338.70 Nitro, chloro, pyrimidinedione
5-Chloro-2-nitrobenzamide C₇H₅ClN₂O₃ 200.58 Nitro, chloro, benzamide
1,3-Dimethylpyrimidinedione C₆H₈N₂O₂ 140.14 Pyrimidinedione, methyl groups

Historical Context in Nitrobenzamide Chemistry

Nitrobenzamide derivatives emerged as critical intermediates in 20th-century organic synthesis. Early methods for synthesizing nitrobenzamides relied on:

  • Hofmann rearrangement of nitrobenzoic acids using halogenating agents like thionyl chloride.
  • Direct nitration of benzamide precursors, though this often led to regioselectivity challenges.

The target compound represents an advancement in directed ortho-metalation strategies, where the chlorine atom at the 5-position directs nitration to the 2-position of the benzamide ring. Modern synthetic routes employ:

  • Palladium-catalyzed cross-coupling to attach the pyrimidinedione moiety.
  • Microwave-assisted condensation for improved yield and purity.

Relationship to Pyrimidinedione Derivatives

Pyrimidinediones are a subclass of 1,3-diazinane-2,4,6-triones with demonstrated bioactivity. The compound’s pyrimidinedione core contributes to:

  • Conformational rigidity due to the locked 2,6-diketone structure.
  • Hydrogen-bonding capacity via the N-H and carbonyl groups.

Hybridization with nitrobenzamide enhances electron-deficient character , making it suitable for:

  • Nucleophilic aromatic substitution at the chloro- and nitro-substituted positions.
  • Coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Figure 1: Reactivity Comparison

Nitrobenzamide Derivatives              Pyrimidinedione Derivatives  
│                                       │  
├─ Electrophilic aromatic substitution  ├─ Tautomerization (keto-enol)  
├─ Radical nitration                    ├─ Michael addition at C5  
└─ Photoreduction of nitro groups       └─ Ring-opening polymerization  

Research Significance in Heterocyclic Chemistry

This compound exemplifies convergent synthesis strategies in heterocyclic chemistry. Its hybrid structure enables:

  • Dual-targeting potential in medicinal chemistry (e.g., kinase inhibition + DNA intercalation).
  • Supramolecular assembly via π-π stacking between aromatic rings and hydrogen bonding.

Recent studies highlight its role as a precursor for:

  • Antiviral agents : Structural analogs inhibit SARS-CoV-2 3CL protease.
  • Anticancer scaffolds : Pyrimidinedione-nitrobezanamide hybrids show topoisomerase II inhibition.

Table 2: Key Applications in Drug Discovery

Application Mechanism of Action Reference Compound

Properties

IUPAC Name

5-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O5/c1-16-10(6-11(19)17(2)13(16)21)15-12(20)8-5-7(14)3-4-9(8)18(22)23/h3-6H,1-2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVMBFFMTANXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Target Compound Analysis

5-Chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzamide consists of two primary components:

  • A 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-amine core, which provides a nucleophilic amine site for coupling.

  • A 5-chloro-2-nitrobenzoyl group, which introduces electrophilic reactivity for amide bond formation.

The principal synthetic challenges include:

  • Selective methylation at the 1- and 3-positions of the tetrahydropyrimidine ring.

  • Controlled nitration and chlorination of the benzamide precursor.

  • Efficient coupling under mild conditions to preserve functional group integrity.

Synthesis of the Tetrahydropyrimidine Core

Methylation of Barbituric Acid Derivatives

The 1,3-dimethyltetrahydropyrimidine scaffold is typically derived from barbituric acid (2,4,6-trioxohexahydropyrimidine) through sequential alkylation. Industrial-scale procedures, such as those documented for N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, demonstrate the use of cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) with methyl iodide (MeI) at 20–135°C.

Example Procedure:

  • Barbituric acid (1.0 equiv) is suspended in DMF.

  • Methyl iodide (1.1–3.0 equiv) and Cs₂CO₃ (2.0–3.0 equiv) are added under nitrogen.

  • The mixture is stirred at 20°C for 12–24 hours, yielding 1,3-dimethylbarbituric acid derivatives in 83–90% isolated yields.

Amination at the 4-Position

Synthesis of 5-Chloro-2-Nitrobenzoyl Chloride

Nitration and Chlorination of Benzoic Acid

The benzamide component requires sequential functionalization:

  • Nitration : Benzoic acid is nitrated at the ortho position using mixed nitric-sulfuric acid, yielding 2-nitrobenzoic acid.

  • Chlorination : Electrophilic chlorination at the para position (relative to the nitro group) is achieved with chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃.

Critical Considerations:

  • Nitro groups act as meta directors, necessitating careful regiochemical control.

  • Chlorination post-nitration avoids competing directing effects.

Conversion to Acid Chloride

The resulting 5-chloro-2-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) to form the corresponding acid chloride.

Coupling of Tetrahydropyrimidine Amine and Benzoyl Chloride

Amide Bond Formation

The final step involves coupling the tetrahydropyrimidine amine with 5-chloro-2-nitrobenzoyl chloride. Industrial protocols for analogous compounds, such as N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, utilize DMF as a solvent with Cs₂CO₃ or triethylamine (Et₃N) to scavenge HCl.

Optimized Procedure:

  • 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-amine (1.0 equiv) is dissolved in DMF.

  • 5-Chloro-2-nitrobenzoyl chloride (1.1 equiv) and Cs₂CO₃ (2.0 equiv) are added at 20°C.

  • The reaction is stirred for 6–12 hours, followed by precipitation in ice-water and filtration.

  • The crude product is purified via recrystallization from ethanol/water , yielding the target compound in ~80% purity.

Analytical Characterization

Key characterization data for analogous compounds include:

  • ¹H NMR (DMSO-d₆) : Aromatic protons (δ 7.50–8.20 ppm), methyl groups (δ 3.40–4.10 ppm), and amide NH (δ 10.50–11.00 ppm).

  • Mass Spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., m/z 347.2 for C₁₄H₁₁ClN₄O₅).

Industrial-Scale Considerations and Yield Optimization

Solvent and Base Selection

DMF is preferred for its high polarity and ability to dissolve both polar and nonpolar intermediates. Substituting K₂CO₃ for Cs₂CO₃ reduces costs but may require elevated temperatures (135°C) and longer reaction times.

Temperature and Reaction Monitoring

  • Room Temperature (20°C) : Ideal for minimizing side reactions like over-alkylation.

  • Reflux Conditions (135°C) : Accelerate reactions but risk decomposition of heat-sensitive intermediates.

Yield Data from Analogous Reactions:

Reaction ComponentConditionsYield (%)
Methylation of IM1Cs₂CO₃, DMF, 20°C83
Coupling with MeIK₂CO₃, DMF, 135°C83–90.4

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or nitro groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 5-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzamide exhibit antimicrobial properties. A study on related compounds showed promising activity against various bacterial and fungal strains. The compounds were evaluated for their effectiveness against pathogens such as Mycobacterium tuberculosis and Candida albicans. The results suggested that these compounds could serve as potential leads for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it exhibits significant antiproliferative effects against several cancer cell lines. For instance:

Cell LineGI50 (nM)Reference
MCF-7 (breast)31
A549 (lung)36
HT-29 (colon)48
MDA-MB-23154

The GI50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency.

In Vitro Studies

A series of in vitro studies have been conducted to assess the efficacy of this compound and its derivatives. One notable study found that specific substitutions on the phenyl ring significantly enhanced the antiproliferative activity compared to unsubstituted analogs. Compounds with p-pyrrolidine substitutions were particularly effective.

Comparison with Standard Treatments

In comparative studies against established treatments such as erlotinib and doxorubicin, this compound demonstrated comparable or superior efficacy in inhibiting cancer cell proliferation. This highlights its potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 Pyrazole-Carboxamide Derivatives () Compounds 3a–3p (e.g., 3a: C₂₁H₁₅ClN₆O) share a chlorinated aromatic ring and carboxamide linkage but differ in their heterocyclic cores (pyrazole vs. tetrahydropyrimidine). Melting points for these analogs range from 123–183°C, suggesting that the nitro group in the target compound may increase polarity and intermolecular interactions, leading to higher thermal stability .

2.1.2 TRPA1 Inhibitors () HC-030031 (C₁₈H₂₁N₅O₃) and CHEM-5861528 (C₁₉H₂₃N₅O₃) contain a 1,3-dimethyl-2,6-dioxopurine core linked to arylacetamide groups. Unlike the target compound’s nitrobenzamide, these feature alkyl-substituted phenyl groups.

Tetrahydropyrimidine-Based Derivatives (–9)

  • Compound 15 (C₂₄H₁₈N₆O₆S₂): Features a sulfamoylphenyl-quinazolinone linked to the tetrahydropyrimidine core. The sulfamoyl group introduces hydrogen-bonding capacity, contrasting with the nitro group’s resonance effects. This structural variation may influence solubility and metabolic stability .
  • Compound 3a (): A triazole-carboximidamide derivative with a tetrahydropyrimidine core. The absence of a nitro group and presence of a benzyl substituent may reduce oxidative metabolism compared to the target compound .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₁₄H₁₂ClN₅O₅* 373.73 Not reported 2-Nitrobenzamide, Cl, dimethyl-dione
3a () C₂₁H₁₅ClN₆O 402.83 133–135 Chlorophenyl, cyano, methyl
HC-030031 () C₁₈H₂₁N₅O₃ 363.39 Not reported Alkylphenyl, dioxopurine
15 () C₂₄H₁₈N₆O₆S₂ 550.56 Not reported Sulfamoylphenyl, quinazolinone

*Calculated based on structural formula.

Biological Activity

5-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its implications in drug development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H12ClN5O4
  • Molecular Weight : 317.72 g/mol
  • SMILES Notation : ClC(=O)N(C)C(=O)C1=C(NC(=O)N(C)C1=O)C=C(C=N)C(=O)O

This structure indicates the presence of a chloro group, nitro group, and a pyrimidine ring which are crucial for its biological activity.

Antibacterial Activity

Recent studies have assessed the antibacterial properties of various derivatives of pyrimidine compounds similar to this compound. The following table summarizes the antibacterial activity observed in related compounds:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) µg/mL
Compound AStaphylococcus aureus625 - 1250
Compound BEscherichia coliNot Active
Compound CPseudomonas aeruginosa500
Compound DEnterococcus faecalis625

The results indicate that while some derivatives exhibit potent activity against Staphylococcus aureus, others show limited or no activity against E. coli and Klebsiella pneumoniae .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. The following findings were reported:

  • Compounds similar to this compound demonstrated significant antifungal effects against Candida albicans, with MIC values ranging from 250 to 1000 µg/mL.

These results suggest a broad spectrum of biological activity that may be leveraged in therapeutic applications.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of pyrimidine compounds found that modifications at specific positions significantly affected their biological activities. For instance, introducing different substituents on the benzamide moiety enhanced antibacterial potency against Gram-positive bacteria .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds indicated that the presence of both chloro and nitro groups is critical for enhancing bioactivity. The study concluded that optimizing these positions could lead to more effective antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzamide, and how can purity be maximized during synthesis?

  • Methodology :

  • Begin with coupling 5-chloro-2-nitrobenzoic acid derivatives with the tetrahydropyrimidin-4-amine scaffold under amide-forming conditions (e.g., using carbodiimide coupling agents like EDC/HOBt).
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallize from methanol or ethanol to enhance crystallinity and purity .
    • Key Considerations :
  • Control reaction temperature to avoid decomposition of the nitro group.
  • Use anhydrous solvents to minimize side reactions.

Q. How can X-ray crystallography confirm the molecular conformation and intermolecular interactions of this compound?

  • Methodology :

  • Grow single crystals via slow evaporation from a methanol/water mixture.
  • Collect diffraction data using a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structures with SHELX software, analyzing hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking to understand packing efficiency .
    • Key Parameters :
  • Data-to-parameter ratio > 12:1 ensures refinement reliability.
  • R-factor < 0.05 indicates high accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use DMSO-d₆ to resolve aromatic protons and amide NH signals (δ 10–12 ppm).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • MS (ESI) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., nitro, chloro) influence the compound’s reactivity in nucleophilic substitution or reduction reactions?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites.
  • Experimentally test reductions (e.g., catalytic hydrogenation) to assess nitro-to-amine conversion efficiency.
  • Monitor substituent effects on reaction kinetics using UV-Vis spectroscopy .
    • Data Interpretation :
  • Compare Hammett σ values to correlate substituent electronic effects with reaction rates.

Q. What computational models can predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Methodology :

  • Use molecular docking (AutoDock Vina) with protein structures from the PDB (e.g., PFOR enzyme).
  • Validate predictions with in vitro enzyme inhibition assays, measuring IC₅₀ values.
  • Analyze hydrogen-bonding and hydrophobic interactions using PyMOL .
    • Challenges :
  • Account for solvation effects and conformational flexibility in docking simulations.

Q. How can researchers resolve contradictions between experimental data (e.g., unexpected byproducts) and theoretical predictions?

  • Methodology :

  • Apply Guiding Principle 2 (Evidence-Based Inquiry): Re-examine the reaction mechanism using isotopic labeling (e.g., ¹⁵N) or in situ FT-IR to detect intermediates.
  • Cross-validate computational models with alternative methods (e.g., MD simulations vs. QM/MM).
  • Use statistical tools (e.g., PCA) to identify outliers in spectral or crystallographic data .
    • Framework :
  • Align discrepancies with established reaction databases (e.g., Reaxys) to identify overlooked pathways.

Q. What strategies improve the compound’s stability under varying pH and temperature conditions for long-term storage?

  • Methodology :

  • Conduct accelerated stability studies (ICH guidelines):
  • Expose samples to 40°C/75% RH for 6 months.
  • Analyze degradation via HPLC and identify products using LC-MS.
  • Optimize formulation with cryoprotectants (e.g., trehalose) or inert packaging (argon atmosphere) .

Methodological Design Questions

Q. How to design a study integrating synthetic chemistry, computational modeling, and biological testing for this compound?

  • Framework :

  • Phase 1 : Synthesize derivatives with varied substituents (e.g., replacing chloro with fluoro).
  • Phase 2 : Screen derivatives for solubility (shake-flask method) and logP (octanol-water partitioning).
  • Phase 3 : Prioritize candidates using ADMET predictions (SwissADME) before in vitro testing .
    • Integration :
  • Use Design of Experiments (DoE) to minimize resource use while maximizing data output.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.